molecular formula C12H14N2O4S2 B14016695 Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate CAS No. 91568-02-4

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate

Cat. No.: B14016695
CAS No.: 91568-02-4
M. Wt: 314.4 g/mol
InChI Key: FSAZLDIEIKQKEG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a chemical compound with the molecular formula C12H14N2O4S and a molecular weight of 282.32 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with amino, cyano, and ethoxy groups. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of ethyl chloroformate and ammonium thiocyanate . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of strontium ranelate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development.

Comparison with Similar Compounds

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

91568-02-4

Molecular Formula

C12H14N2O4S2

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate

InChI

InChI=1S/C12H14N2O4S2/c1-3-17-8(15)6-19-12-7(5-13)9(14)10(20-12)11(16)18-4-2/h3-4,6,14H2,1-2H3

InChI Key

FSAZLDIEIKQKEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)N)C#N

Origin of Product

United States

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